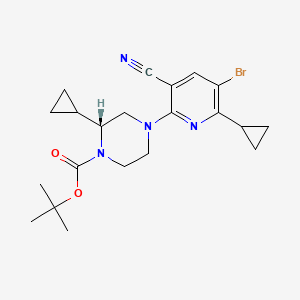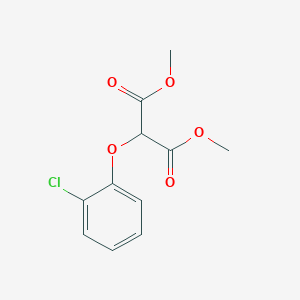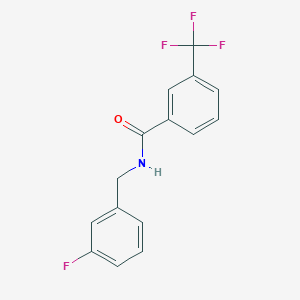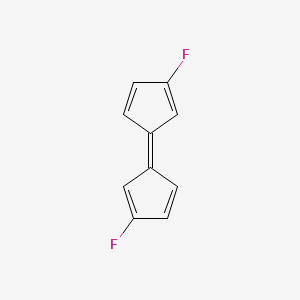
(R)-1-Morpholinopropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Morpholinopropan-2-amine is a chiral amine compound that features a morpholine ring attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Morpholinopropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-chloropropan-2-amine.
Nucleophilic Substitution: The ®-1-chloropropan-2-amine undergoes a nucleophilic substitution reaction with morpholine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of ®-1-Morpholinopropan-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-Morpholinopropan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of morpholine derivatives.
Aplicaciones Científicas De Investigación
®-1-Morpholinopropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-Morpholinopropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
(S)-1-Morpholinopropan-2-amine: The enantiomer of ®-1-Morpholinopropan-2-amine, which may have different biological activities and properties.
N-Methylmorpholine: A structurally similar compound with a methyl group attached to the nitrogen atom of the morpholine ring.
Morpholine: The parent compound without the propan-2-amine group.
Uniqueness: ®-1-Morpholinopropan-2-amine is unique due to its chiral nature and the presence of both a morpholine ring and a propan-2-amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
173336-87-3 |
|---|---|
Fórmula molecular |
C7H16N2O |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(2R)-1-morpholin-4-ylpropan-2-amine |
InChI |
InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
Clave InChI |
SWZKXIPDGAAYKE-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CN1CCOCC1)N |
SMILES canónico |
CC(CN1CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)








![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)
